![molecular formula C10H16N2O B1444841 [2-(Butan-2-iloxi)piridin-4-il]metanamina CAS No. 1247570-45-1](/img/structure/B1444841.png)
[2-(Butan-2-iloxi)piridin-4-il]metanamina
Descripción general
Descripción
“[2-(Butan-2-yloxy)pyridin-4-yl]methanamine” is a chemical compound with the molecular formula C10H16N2O . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of “[2-(Butan-2-yloxy)pyridin-4-yl]methanamine” consists of a pyridine ring attached to a butan-2-yloxy group and a methanamine group . The exact spatial arrangement of these groups could influence the compound’s properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “[2-(Butan-2-yloxy)pyridin-4-yl]methanamine” include its molecular structure and formula (C10H16N2O) . Detailed information about its melting point, boiling point, density, and other properties was not found in the available resources.Aplicaciones Científicas De Investigación
Agentes Antituberculosos
Este compuesto ha sido investigado por su potencial como agente antituberculoso. Los derivados de la metanamina piridinil han mostrado una actividad significativa contra Mycobacterium tuberculosis H37Ra, con concentraciones inhibitorias (IC50) en el rango micromolar bajo . Esto sugiere que [2-(Butan-2-iloxi)piridin-4-il]metanamina podría ser un punto de partida para el diseño de nuevos fármacos para combatir la tuberculosis, especialmente ante la aparición de cepas multirresistentes de la bacteria.
Bloques de Construcción Química
La estructura de this compound indica que podría servir como un bloque de construcción química. Compuestos con estructuras similares están disponibles de proveedores químicos como Sigma-Aldrich, lo que sugiere que se utilizan en la síntesis de moléculas más complejas . Este compuesto podría utilizarse para sintetizar una variedad de derivados para la investigación en química medicinal y otros campos.
Actividad Fungicida
Los derivados de la metanamina piridinil también se han explorado por sus propiedades fungicidas. Utilizando compuestos similares como plantillas, los investigadores han diseñado y sintetizado nuevas moléculas con excelente actividad fungicida . Esto indica que this compound podría modificarse para mejorar su eficacia como fungicida, lo que podría conducir a nuevos productos químicos agrícolas.
Evaluación de Citotoxicidad
La investigación ha demostrado que algunos derivados de la metanamina piridinil no son tóxicos para las células humanas, como las células HEK-293 (células renales embrionarias humanas) . Esta es una consideración importante en el desarrollo de fármacos, ya que significa que el compuesto podría usarse potencialmente en humanos sin efectos adversos en las células sanas.
Mecanismo De Acción
Target of Action
Compounds similar to “[2-(Butan-2-yloxy)pyridin-4-yl]methanamine” often target protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells and regulating cellular activities.
Mode of Action
The compound could interact with its target protein kinases by binding to their active sites, thereby inhibiting their activity . This could result in changes to the phosphorylation state of proteins within the cell, affecting cellular signaling pathways.
Análisis Bioquímico
Biochemical Properties
[2-(Butan-2-yloxy)pyridin-4-yl]methanamine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. The compound is known to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and influencing the overall metabolic flux. Additionally, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine can form complexes with proteins, affecting their structure and function .
Cellular Effects
The effects of [2-(Butan-2-yloxy)pyridin-4-yl]methanamine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it may activate or inhibit specific signaling cascades, resulting in altered cellular responses. Furthermore, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine can impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the production and utilization of metabolites .
Molecular Mechanism
At the molecular level, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding may result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(Butan-2-yloxy)pyridin-4-yl]methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that [2-(Butan-2-yloxy)pyridin-4-yl]methanamine remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to [2-(Butan-2-yloxy)pyridin-4-yl]methanamine can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of [2-(Butan-2-yloxy)pyridin-4-yl]methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
[2-(Butan-2-yloxy)pyridin-4-yl]methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of key enzymes in these pathways. For instance, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine may enhance or inhibit the activity of enzymes involved in glycolysis, the citric acid cycle, or other metabolic processes, leading to changes in metabolite concentrations .
Transport and Distribution
Within cells and tissues, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of [2-(Butan-2-yloxy)pyridin-4-yl]methanamine within tissues can affect its overall efficacy and impact on cellular function .
Subcellular Localization
The subcellular localization of [2-(Butan-2-yloxy)pyridin-4-yl]methanamine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, [2-(Butan-2-yloxy)pyridin-4-yl]methanamine may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, affecting gene expression and transcriptional regulation .
Propiedades
IUPAC Name |
(2-butan-2-yloxypyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-3-8(2)13-10-6-9(7-11)4-5-12-10/h4-6,8H,3,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQRPDYZKWKDRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=NC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



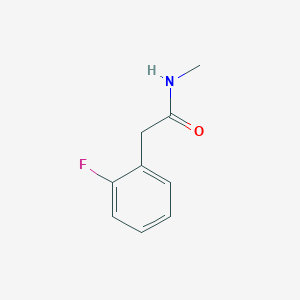



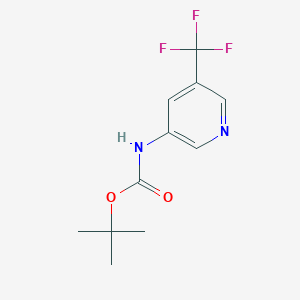
![6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1444765.png)
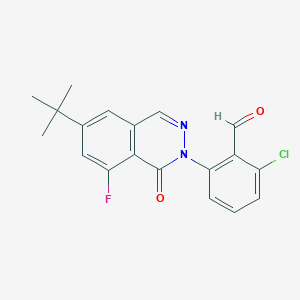
![Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-](/img/structure/B1444768.png)
![Methyl imidazo[1,2-B]pyridazine-6-carboxylate](/img/structure/B1444770.png)
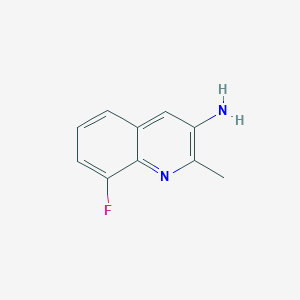
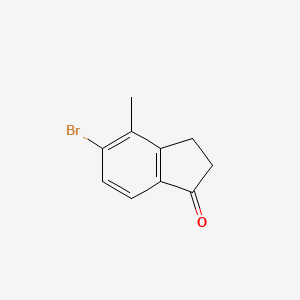
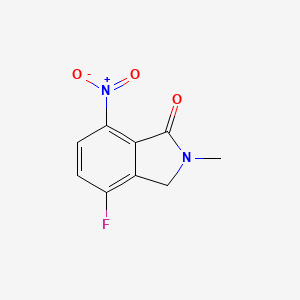
![Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1444780.png)
![tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate](/img/structure/B1444781.png)